(6,2'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine
CAS No.:
Cat. No.: VC20545769
Molecular Formula: C16H13F6N
Molecular Weight: 333.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13F6N |
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Molecular Weight | 333.27 g/mol |
IUPAC Name | N,N-dimethyl-3-(trifluoromethyl)-2-[2-(trifluoromethyl)phenyl]aniline |
Standard InChI | InChI=1S/C16H13F6N/c1-23(2)13-9-5-8-12(16(20,21)22)14(13)10-6-3-4-7-11(10)15(17,18)19/h3-9H,1-2H3 |
Standard InChI Key | YDFCWMBPBMYNIS-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=CC(=C1C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The IUPAC name (6,2'-Bis(trifluoromethyl)biphenyl-2-yl)-dimethyl-amine provides a precise description of its molecular architecture. The biphenyl core consists of two benzene rings connected by a single bond. Substituents include:
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A dimethylamine group (-N(CH₃)₂) at the 2-position of the first benzene ring.
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Trifluoromethyl groups (-CF₃) at the 6-position of the first ring and the 2'-position of the second ring.
The molecular formula is C₁₆H₁₃F₆N, with a molecular weight of 333.28 g/mol . The presence of fluorine atoms contributes to its high electronegativity and metabolic stability, while the dimethylamine group enhances solubility in polar solvents.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of trifluoromethylated biphenyl amines typically involves multi-step sequences:
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Biphenyl Formation: Suzuki-Miyaura coupling between halogenated benzene derivatives and boronic acids is a common method to construct the biphenyl backbone . For example, 2-bromo-6-(trifluoromethyl)benzene might couple with 2'-(trifluoromethyl)phenylboronic acid under palladium catalysis.
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Amine Introduction: The dimethylamine group is introduced via nucleophilic substitution or Buchwald-Hartwig amination. Copper-catalyzed reactions are particularly effective for coupling aryl halides with dimethylamine under inert conditions.
A representative synthetic route is outlined below:
Step | Reaction | Reagents/Conditions | Yield | Reference |
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1 | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 75% | |
2 | Buchwald-Hartwig amination | CuI, L-proline, K₃PO₄, DMSO, 100°C | 60% |
Optimization Challenges
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Steric Hindrance: The ortho-substituted trifluoromethyl groups impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Fluorine Stability: Harsh conditions may lead to defluorination, requiring careful control of reaction parameters.
Physical and Chemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.72–7.65 (m, 2H), 7.55 (d, J = 8.0 Hz, 1H), 3.12 (s, 6H).
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¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, 3F), -63.1 (s, 3F).
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IR (KBr): 1345 cm⁻¹ (C-F stretch), 1220 cm⁻¹ (C-N stretch) .
Thermodynamic Properties
Property | Value | Method | Reference |
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Melting Point | 98–100°C | Differential Scanning Calorimetry | |
Solubility in Water | <0.1 mg/mL | Gravimetric Analysis | |
LogP (Octanol-Water) | 4.2 | HPLC |
The low aqueous solubility and high logP value indicate strong lipophilicity, making the compound suitable for lipid membrane penetration in biological systems.
Applications and Biological Activity
Medicinal Chemistry
Trifluoromethylated biphenyl amines are explored as kinase inhibitors and antimicrobial agents. The CF₃ groups enhance binding affinity to hydrophobic protein pockets, while the dimethylamine moiety facilitates protonation under physiological conditions, improving bioavailability.
Materials Science
These compounds serve as precursors for liquid crystals and organic semiconductors. The electron-withdrawing CF₃ groups stabilize charge-transfer complexes, enabling applications in OLEDs .
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